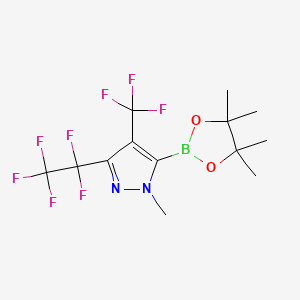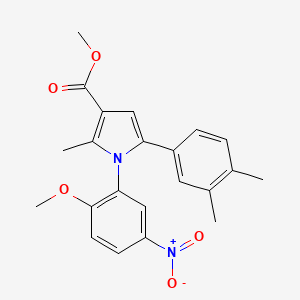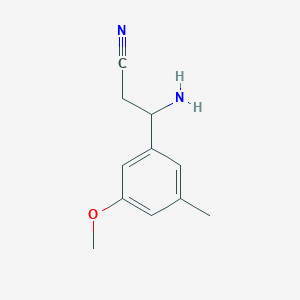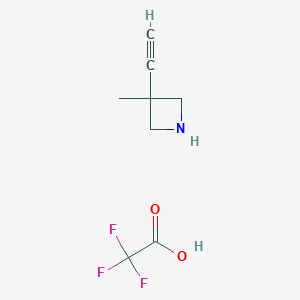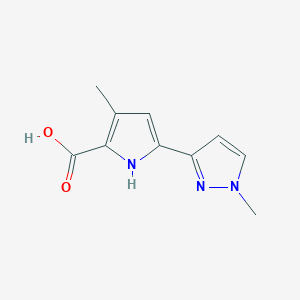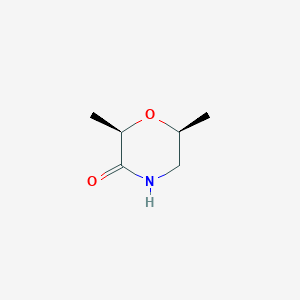
(R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a chemical compound characterized by the presence of a chroman ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and amines. The synthetic route may involve:
Nucleophilic substitution: Introduction of the fluorine atom through nucleophilic substitution reactions.
Cyclization: Formation of the chroman ring via cyclization reactions.
Amination: Introduction of the amine group through amination reactions.
Industrial Production Methods
Industrial production of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents on the chroman ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated chroman oxides, while reduction may produce amine derivatives.
Scientific Research Applications
®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups may enhance its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: Inhibition of specific enzymes through binding to active sites.
Receptor Modulation: Modulation of receptor activity through interaction with receptor sites.
Comparison with Similar Compounds
Similar Compounds
®-8-(Trifluoromethyl)chroman-4-amine: Similar structure but lacks the fluorine substitution.
6-Fluoro-4-chromanamine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is unique due to the presence of both fluorine and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of ®-6-Fluoro-8-(trifluoromethyl)chroman-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
(4R)-6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1 |
InChI Key |
WYXQYSANERJSSJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2C(F)(F)F)F |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


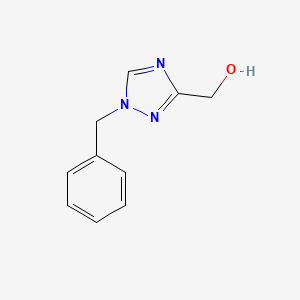
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
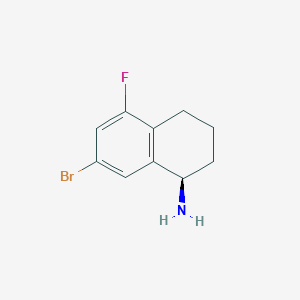
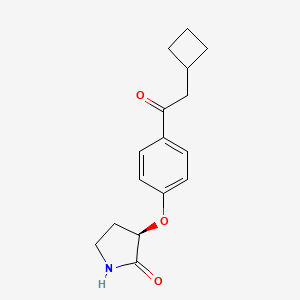
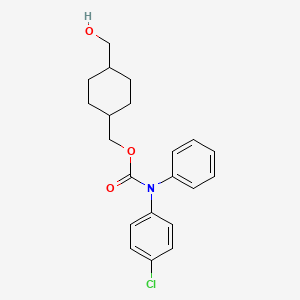
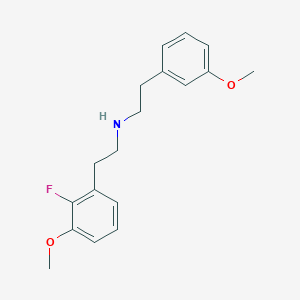
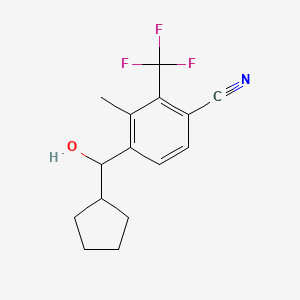
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
